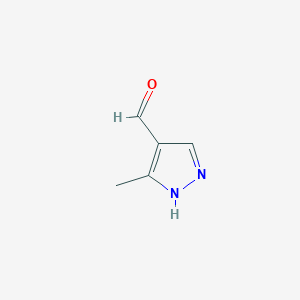

3-methyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-5(3-8)2-6-7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDMGTFNIOCVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375001 | |

| Record name | 3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112758-40-4 | |

| Record name | 3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, serving as a valuable resource for researchers and professionals in the field.

Core Properties

This compound is a solid at room temperature with a melting point in the range of 105-110 °C.[1][2] Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.11 g/mol | [2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 105-110 °C | [1][2] |

| Boiling Point (Predicted) | 326.5 ± 22.0 °C | [5] |

| pKa (Predicted) | -1.86 ± 0.10 | [5] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and alcohols (e.g., methanol, ethanol). Limited aqueous solubility. | [6] |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the methyl group protons, and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the carbonyl carbon of the aldehyde group (expected in the range of 185-195 ppm). |

| IR (Infrared) | Characteristic absorption bands for the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=N stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the formyl group (-CHO). |

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

Synthesis via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-containing compound, in this case, 3-methyl-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9][10]

Detailed Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a chloroiminium salt, the Vilsmeier reagent, will be observed.[11]

-

Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[11]

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1][11]

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[11]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[11]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[1]

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed by:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point Determination: Comparison with the literature value.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the chemical structure.

Logical Workflow and Potential Biological Interactions

While specific signaling pathway involvement for this compound is not extensively documented, pyrazole derivatives are widely recognized for their potential as kinase inhibitors.[12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for investigating the potential of this compound as a kinase inhibitor is outlined below.

This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening against a panel of kinases to identify potential "hits." Positive hits are then subjected to further validation, including the determination of their half-maximal inhibitory concentration (IC₅₀) and structure-activity relationship (SAR) studies to guide the optimization of the lead compound.

Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides essential information on its fundamental properties and a detailed protocol for its synthesis, which will be a useful resource for researchers in organic and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-Methyl-1H-pyrazole-4-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 6. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

3-methyl-1H-pyrazole-4-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Compound Data

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 112758-40-4 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Melting Point | 105-110 °C | [2] |

| Appearance | Solid | [2] |

| Purity (Assay) | 97% | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for this compound.

Materials:

-

3-Methyl-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane, dichloroethane)

-

Ice bath

-

Sodium bicarbonate solution (for neutralization)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.

-

Formylation Reaction: Dissolve the starting material, 3-methyl-1H-pyrazole, in an appropriate solvent. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the low temperature with the ice bath.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into crushed ice. Neutralize the acidic solution by the slow addition of a sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent like sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel, to yield the pure product.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Synthetic workflow for this compound.

References

The Genesis of a Scaffold: A Technical History of Pyrazolecarbaldehydes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolecarbaldehydes represent a cornerstone class of heterocyclic compounds, serving as highly versatile intermediates in the synthesis of a vast array of functionalized molecules. Their intrinsic reactivity, coupled with the pharmacological significance of the pyrazole nucleus, has cemented their importance in medicinal chemistry, agrochemicals, and materials science. The history of these aldehydes is not one of a single discovery, but rather an evolution of synthetic organic chemistry, beginning with the initial construction of the parent heterocycle and advancing through the development of reliable formylation techniques. This guide provides a technical overview of the discovery and historical development of the primary synthetic routes to pyrazolecarbaldehydes, offering detailed experimental protocols and quantitative data for key transformations.

The story of pyrazolecarbaldehydes begins with the discovery of the pyrazole ring itself. In 1883, German chemist Ludwig Knorr, while investigating derivatives of quinine, achieved the first synthesis of a pyrazole derivative by reacting ethyl acetoacetate with phenylhydrazine. This seminal work, known as the Knorr pyrazole synthesis, opened the door to a new class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2][3] Although Knorr's initial discovery was a pyrazolone, not a pyrazolecarbaldehyde, it laid the foundational chemistry upon which all subsequent functionalizations were built.[4] The development of methods to introduce a formyl (-CHO) group onto this stable aromatic ring would prove to be the critical step in unlocking the full synthetic potential of the pyrazole scaffold.

Core Synthetic Methodologies: A Historical Perspective

The introduction of a carbaldehyde group onto the pyrazole ring, primarily at the C4 position, has been dominated by two principal strategies: the electrophilic formylation of a pre-existing pyrazole ring and the oxidation of a pyrazolylmethanol.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The most significant and widely adopted method for the synthesis of pyrazolecarbaldehydes is the Vilsmeier-Haack reaction. Named after its developers Anton Vilsmeier and Albrecht Haack (1927), this reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[5] Its application to the pyrazole nucleus marked a pivotal moment in the history of these compounds, providing a direct and efficient route to previously inaccessible building blocks.

The reaction employs a "Vilsmeier reagent," a chloroiminium salt electrophile, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The pyrazole ring, being a π-excessive system, is sufficiently electron-rich to undergo electrophilic aromatic substitution, predominantly at the C4 position if unsubstituted.[7]

A particularly powerful variation of this method involves the simultaneous cyclization and formylation of hydrazones.[8][9] Starting from readily available ketones and hydrazines, the corresponding hydrazone can be treated with the Vilsmeier reagent to construct the pyrazole ring and introduce the C4-formyl group in a single synthetic operation, a process that has become a mainstay for the preparation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[8][10]

| Starting Material | Reagents & Conditions | Product | Yield (%) | Ref(s) |

| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10 equiv.), reflux, 6 h | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% | [5] |

| 1-Arylacetophenone Phenylhydrazones | DMF, POCl₃ (3 equiv.), 80-90 °C, 4 h | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | 81-89% | [9] |

| N'-(1-phenylethylidene)benzohydrazide | DMF, POCl₃, 60-65 °C, 4 h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | [8] |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (6 equiv.), POCl₃ (4 equiv.), 120 °C, 1 h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 92% | [11] |

| 3,5-Dimethyl-1H-pyrazole (N-unsubstituted) | DMF, POCl₃ | No formylation at C4 | — | [7] |

Oxidation of Pyrazolylmethanols

A complementary historical route to pyrazolecarbaldehydes involves the oxidation of the corresponding (pyrazolyl)methanols. This two-step approach requires the initial synthesis of the alcohol, often via the reduction of a pyrazole carboxylate ester with a reducing agent like LiAlH₄, followed by a controlled oxidation to the aldehyde.[3][12]

This method is particularly valuable when the Vilsmeier-Haack reaction is unsuitable due to sensitive functional groups on the starting material or when a different substitution pattern is desired. Key to the success of this route was the development of mild oxidizing agents that could efficiently convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[5]

Two classes of reagents have proven effective for this transformation in the context of pyrazole chemistry:

-

Chromium-Based Reagents: Pyridinium chlorochromate (PCC), developed by Corey and Suggs in 1975, is a milder version of chromic acid that reliably oxidizes primary alcohols to aldehydes.[2][5] The reaction is typically performed in an anhydrous solvent like dichloromethane (CH₂Cl₂).[1]

-

TEMPO-Catalyzed Systems: The use of stable free radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in conjunction with a stoichiometric co-oxidant (e.g., NaOCl, or in this case, FeCl₃·6H₂O) provides a greener and often more selective method for alcohol oxidation.[3][12][13]

| Starting Material | Reagents & Conditions | Product | Yield (%) | Ref(s) |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | TEMPO (cat.), FeCl₃·6H₂O, CH₂Cl₂ | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | 50-85% | [3][12] |

| Hydroxymethyl-(3-pyridyl)pyrazole | Pyridinium Chlorochromate (PCC) | (3-Pyridyl)pyrazole-4-carbaldehyde | Not specified | [3] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for the principal historical syntheses of pyrazolecarbaldehydes, based on procedures reported in the literature.

Protocol 1: Vilsmeier-Haack Cyclization and Formylation of a Hydrazone

This protocol describes a general procedure for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from an appropriate aryl methyl ketone hydrazone.[8][9]

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~10-15 mL per 4 mmol of hydrazone). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add the starting hydrazone (~4 mmol) portion-wise or as a solution in a minimal amount of anhydrous DMF. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone spot is consumed (typically 4-8 hours).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice (~100 g). Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH reaches 7-8.

-

Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and air-dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.[8][9]

Protocol 2: Oxidation of a Pyrazolylmethanol with TEMPO/FeCl₃

This protocol outlines a general procedure for the oxidation of a (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding carbaldehyde.[3][12]

-

Reaction Setup: To a solution of the (pyrazol-4-yl)methanol (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add TEMPO (0.1 equivalents) and FeCl₃·6H₂O (0.1 equivalents).

-

Oxidation: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.

-

Reaction Monitoring: Monitor the disappearance of the starting alcohol by TLC (typically 1-3 hours). This method is noted for its high selectivity, preventing over-oxidation to the carboxylic acid.[3][12]

-

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography to yield the pure pyrazolecarbaldehyde.

Historical Impact and Synthetic Utility

The development of robust synthetic pathways to pyrazolecarbaldehydes was a transformative event in heterocyclic chemistry. It converted the relatively inert pyrazole core into a synthetically dynamic scaffold. The aldehyde functional group serves as a versatile handle for a multitude of subsequent chemical transformations, including:

-

Condensation Reactions: Forming Schiff bases with amines or undergoing Knoevenagel and Wittig-type reactions to create new carbon-carbon bonds.

-

Oxidation: Conversion to pyrazolecarboxylic acids.

-

Reduction: Formation of pyrazolylmethanols.

-

Nucleophilic Addition: Grignard and organolithium additions to form secondary alcohols.

This synthetic versatility allowed chemists to rapidly generate libraries of diverse pyrazole derivatives. A literature survey reveals that compounds synthesized from pyrazolecarbaldehyde intermediates have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory (including COX-2 inhibition), antitumor, antiparasitic, and antiviral properties.[14] The ability to reliably synthesize these aldehydes was, therefore, a critical step in the historical journey of pyrazole-based drug discovery.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 3-methyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data and presents a detailed experimental protocol for its synthesis, adhering to the specific requirements for data presentation and visualization.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| CAS Number | 112758-40-4 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 105-110 °C | [3] |

Spectroscopic Data

¹H NMR Data

A ¹H NMR spectrum for this compound has been reported, providing key chemical shifts.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.96 | Singlet | CHO |

| 8.0 | Singlet | C₅-H |

| 2.6 | Singlet | CH₃ |

Solvent: CDCl₃

¹³C NMR Data

Explicit ¹³C NMR data for this compound is not available. The following are predicted chemical shifts based on the analysis of related pyrazole structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~140 | C₃ |

| ~138 | C₅ |

| ~115 | C₄ |

| ~12 | CH₃ |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the literature. However, the characteristic absorption bands for the functional groups present in the molecule are well-established.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium | N-H stretch (pyrazole) |

| ~2850 and ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680-1660 | Strong | C=O stretch (aldehyde) |

| ~1580-1400 | Medium-Strong | C=N and C=C stretch (pyrazole ring) |

Mass Spectrometry

The exact mass spectrum of this compound is not available. The expected molecular ion peak and potential major fragmentation patterns are outlined below.

| m/z | Ion |

| 110 | [M]⁺ (Molecular Ion) |

| 109 | [M-H]⁺ |

| 81 | [M-CHO]⁺ |

| 67 | [M-CHO-N]⁺ |

| 54 | [M-CHO-N₂H]⁺ |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

3-Methyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The temperature is maintained below 5 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

A solution of 3-methyl-1H-pyrazole in anhydrous dichloromethane (DCM) is added dropwise to the Vilsmeier reagent.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Pathway and Logic

The synthesis of this compound via the Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system. The logical flow of this synthesis is depicted in the following diagrams.

Vilsmeier Reagent Formation

Caption: Formation of the electrophilic Vilsmeier reagent.

Electrophilic Substitution on 3-Methyl-1H-pyrazole

Caption: Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1H-pyrazole-4-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 112758-40-4 [chemicalbook.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 3-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

3-methyl-1H-pyrazole-4-carbaldehyde, a key building block in organic synthesis, exhibits varied solubility depending on the nature of the organic solvent. Generally, it displays good solubility in polar aprotic and protic organic solvents, moderate solubility in less polar solvents, and poor solubility in non-polar hydrocarbon solvents. This solubility profile is crucial for selecting appropriate solvent systems for reaction media, extraction, and purification techniques such as recrystallization and chromatography.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is derived from published synthetic procedures and the known solubility patterns of structurally related pyrazole derivatives.

| Solvent Class | Solvent | Qualitative Solubility | Rationale/Source |

| Polar Aprotic | Dimethylformamide (DMF) | Good | Used as a solvent in Vilsmeier-Haack reactions for the synthesis of pyrazole-4-carbaldehydes, indicating good solubility of the product.[1][2][3] |

| Acetonitrile (ACN) | Good | Mentioned as a reaction solvent for derivatives of pyrazole-4-carbaldehyde.[4] A related compound, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, is suggested to have good solubility in acetonitrile.[5] | |

| Dimethyl Sulfoxide (DMSO) | Good | An analog, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, shows solubility in DMSO.[5] | |

| Polar Protic | Methanol (MeOH) | Moderate to Good | Frequently used for recrystallization of pyrazole derivatives, suggesting good solubility, especially when heated.[1][6] An analog, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is soluble in methanol.[5] |

| Ethanol (EtOH) | Moderate to Good | Commonly used as a reaction solvent and for recrystallization of pyrazoles, often in combination with water.[4][6][7][8] | |

| Isopropanol (IPA) | Moderate | Generally an effective solvent for recrystallizing pyrazole compounds.[6][7] | |

| Less Polar | Ethyl Acetate (EtOAc) | Moderate | Used as an extraction solvent and in solvent mixtures for chromatography and recrystallization.[7] |

| Dichloromethane (DCM) | Moderate | Utilized as a reaction and extraction solvent in syntheses involving pyrazole derivatives.[9] | |

| Non-Polar | Toluene | Poor | A related compound, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, is suggested to have poor solubility in toluene.[5] |

| Hexane | Poor | Often used as an anti-solvent in the recrystallization of pyrazoles, indicating low solubility.[6][7] A related compound, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, has poor solubility in hexane.[5] | |

| Cyclohexane | Poor | Can be used for the crystallization of pyrazole itself, suggesting low solubility for some derivatives.[7] | |

| Aqueous | Water | Limited | The presence of hydrophobic methyl and pyrazole rings suggests limited aqueous solubility.[5] Used as an anti-solvent in mixed-solvent recrystallizations.[6][7] |

Solvents Utilized in Synthetic and Purification Procedures

The selection of solvents in published experimental protocols provides strong indications of the solubility of this compound and its derivatives under specific conditions. The table below lists solvents mentioned in the context of synthesis, extraction, and purification.

| Process | Solvent(s) | Purpose | Implied Solubility |

| Synthesis | Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | Vilsmeier-Haack formylation | Soluble in the reaction mixture |

| Ethanol, Acetic Acid | Condensation reactions | Soluble under reaction conditions | |

| Work-up/Extraction | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether | Extraction from aqueous media | Preferentially soluble in the organic phase over water |

| Purification | Methanol, Ethanol, Isopropanol | Recrystallization | Soluble in hot solvent, less soluble in cold solvent |

| Hexane/Ethyl Acetate, Hexane/Acetone | Mixed-solvent recrystallization, Column chromatography | Varying solubility allowing for separation | |

| Water | Anti-solvent in recrystallization | Poorly soluble |

Experimental Protocol: Determination of Qualitative Solubility

The following is a generalized experimental procedure for determining the qualitative solubility of this compound in an organic solvent.[10][11][12]

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Water bath (optional, for assessing temperature effects)

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Initial Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.

-

Mixing: After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for the presence of undissolved solid against a contrasting background.

-

Incremental Solvent Addition: Continue adding the solvent in small increments until the solid completely dissolves or a total volume of 3 mL has been added.

-

Solubility Classification:

-

Very Soluble: Dissolves completely in ≤ 0.5 mL of solvent.

-

Soluble: Dissolves completely in 0.5 - 1.0 mL of solvent.

-

Sparingly Soluble: Dissolves completely in 1.0 - 3.0 mL of solvent.

-

Insoluble: Does not completely dissolve in 3.0 mL of solvent.

-

-

Effect of Temperature (Optional): If the compound is sparingly soluble or insoluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature, which can indicate suitability for recrystallization.

-

Documentation: Record the observations for each solvent tested.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, where solubility in various organic solvents is a critical parameter at each stage.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich heterocycles like pyrazoles to produce aldehydes such as this compound. The mechanism involves the formation of a Vilsmeier reagent, which then acts as the formylating agent.

Caption: A simplified diagram showing the formation of the Vilsmeier reagent and the subsequent formylation of a pyrazole ring.

References

- 1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Tautomeric Landscape of 3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomerism in 3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the structural and energetic aspects of the predominant annular tautomers, supported by a synthesis of theoretical and experimental data from analogous pyrazole systems. Detailed experimental and computational protocols are provided to facilitate further research and characterization of this and related molecules.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers, primarily through the migration of a proton between the two ring nitrogen atoms. This phenomenon, known as annular tautomerism, can significantly influence the molecule's chemical reactivity, physical properties, biological activity, and intermolecular interactions.[1][2] The position of the tautomeric equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (solvent, temperature, and solid-state packing).[3][4]

For an unsymmetrically substituted pyrazole like this compound, two principal annular tautomers are possible: This compound (Tautomer I) and 5-methyl-1H-pyrazole-4-carbaldehyde (Tautomer II).

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound is dictated by the electronic effects of the methyl and carbaldehyde substituents. The methyl group at position 3 is an electron-donating group, while the carbaldehyde group at position 4 is an electron-withdrawing group.

General principles derived from studies on substituted pyrazoles suggest that electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position (adjacent to the NH moiety), whereas electron-withdrawing groups favor the tautomer where the substituent is at the C5 position (adjacent to the sp2 nitrogen).[4][5]

In the case of this compound, the methyl group is at the 3-position and the carbaldehyde group is at the 4-position. The tautomeric equilibrium is between the proton residing on N1 (adjacent to the methyl-substituted carbon) or N2.

-

Tautomer I (this compound): The proton is on the N1 nitrogen.

-

Tautomer II (5-methyl-1H-pyrazole-4-carbaldehyde): The proton is on the N2 nitrogen, making the methyl group at the C5 position relative to the NH proton.

Theoretical calculations on similar systems have shown that the energy difference between such tautomers can be subtle and influenced by the computational model and solvent effects.[6][7] Based on the principle that electron-donating groups like methyl favor proximity to the NH group, Tautomer I is predicted to be the more stable form.[5]

Annular tautomeric equilibrium of this compound.

Quantitative Data

| Parameter | Tautomer I (3-methyl) | Tautomer II (5-methyl) | Method/Reference |

| Relative Energy (ΔE, kJ/mol) | 0 (More Stable) | ~ 0.6 - 10 | DFT (B3LYP/6-311++G(d,p))[2][8] |

| Gibbs Free Energy (ΔG, kJ/mol) | 0 | Varies with conditions | DFT Calculations[7] |

| Predicted ¹H NMR (δ, ppm) | |||

| N-H | ~12-14 | ~12-14 | General for Pyrazoles |

| C5-H | ~7.5-8.0 | - | Predicted |

| C3-H | - | ~7.5-8.0 | Predicted |

| CH₃ | ~2.2-2.4 | ~2.2-2.4 | Predicted |

| CHO | ~9.8-10.0 | ~9.8-10.0 | Predicted |

| Predicted ¹³C NMR (δ, ppm) | |||

| C3 | ~140-150 | ~130-140 | General for Pyrazoles[9] |

| C5 | ~130-140 | ~140-150 | General for Pyrazoles[9] |

| C4 | ~105-115 | ~105-115 | General for Pyrazoles |

| IR Frequencies (cm⁻¹) | |||

| ν(N-H) | ~3100-3200 (broad) | ~3100-3200 (broad) | H-bonded pyrazoles[10] |

| ν(C=O) | ~1670-1690 | ~1670-1690 | Aldehydes |

Note: NMR chemical shifts can be averaged in solution due to rapid tautomeric interconversion at room temperature. Low-temperature NMR may be required to resolve signals for individual tautomers.[11]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study tautomerism in solution.

-

Objective: To determine the tautomeric ratio in different solvents and at various temperatures.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. Note the chemical shifts and multiplicities of the pyrazole ring proton, methyl protons, and aldehyde proton. Broadening of the N-H signal is expected.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the pyrazole ring carbons (C3, C4, C5). The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form.[9]

-

Low-Temperature NMR: To slow down the tautomeric interconversion, acquire ¹H and ¹³C NMR spectra at progressively lower temperatures (e.g., 273 K, 253 K, 233 K). The emergence of two distinct sets of signals corresponding to the two tautomers allows for their individual assignment and quantification by integration.[11]

-

Data Analysis: At low temperatures where distinct signals are observed, the tautomeric ratio can be calculated from the integration of corresponding signals in the ¹H NMR spectrum.

-

NMR workflow for tautomer analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about functional groups and hydrogen bonding, which differs between monomeric and associated forms of pyrazoles.

-

Objective: To identify characteristic vibrational modes and assess intermolecular hydrogen bonding.

-

Protocol:

-

Sample Preparation: For solid-state analysis, use an ATR-FTIR spectrometer with the solid sample. For solution studies, prepare a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in an IR-transparent cell.

-

Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

N-H stretching region (3500-2500 cm⁻¹): In the solid state, a very broad band is expected due to strong intermolecular N-H···N hydrogen bonding.[10] In dilute solution, a sharper band corresponding to the free N-H stretch may be observed around 3400-3500 cm⁻¹.[8]

-

C=O stretching region (1700-1650 cm⁻¹): A strong band corresponding to the aldehyde carbonyl group should be present.

-

Fingerprint region (1600-600 cm⁻¹): Characteristic pyrazole ring vibrations can be identified, though assignment can be complex. Comparison with calculated spectra is beneficial.[2]

-

-

Density Functional Theory (DFT) Calculations

Computational chemistry is essential for predicting the relative stabilities and spectroscopic properties of tautomers.

-

Objective: To calculate the relative energies, optimized geometries, and theoretical vibrational and NMR spectra of the tautomers.

-

Protocol:

-

Structure Building: Build the 3D structures of both Tautomer I and Tautomer II.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[5][6] This will provide the relative energies (ΔE and ΔG) and theoretical IR spectra. The absence of imaginary frequencies confirms a true energy minimum.

-

NMR Chemical Shift Calculation: Using the optimized geometries, calculate the NMR chemical shifts (¹H and ¹³C) using the GIAO (Gauge-Including Atomic Orbital) method.

-

Solvent Effects: To model solution-phase behavior, incorporate a solvent continuum model (e.g., PCM, SMD) in the calculations.[12]

-

Data Analysis: Compare the calculated relative energies to predict the dominant tautomer. Compare the calculated IR and NMR spectra with experimental data to aid in the assignment of signals to specific tautomers.

-

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with Tautomer I (this compound) predicted to be the more stable form due to the electron-donating nature of the methyl group. The equilibrium is, however, dynamic and sensitive to environmental factors. A combined approach of high-level computational studies and multi-technique spectroscopic analysis, particularly low-temperature NMR, is essential for a comprehensive understanding of this tautomeric system. The protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the tautomeric landscape of this and other substituted pyrazoles, aiding in the rational design of new molecules for pharmaceutical and material applications.

References

- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purkh.com [purkh.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole aldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a formyl (-CHO) group, these molecules serve as highly versatile synthetic intermediates. Their unique structural framework allows for diverse functionalization, making them crucial building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrazole nucleus is a privileged scaffold found in numerous approved drugs, and the aldehyde functionality provides a reactive handle for constructing more complex molecular architectures with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of pyrazole aldehydes, their synthesis, and their applications.

Physical Properties

The physical properties of pyrazole aldehydes can vary significantly based on the substitution pattern on the pyrazole ring. The parent compound, 1H-pyrazole-4-carbaldehyde, is typically a yellowish-brown or off-white solid.[1] Substituents can influence melting point, solubility, and spectroscopic characteristics.

Physical Constants

Quantitative data for several representative pyrazole aldehydes are summarized below for easy comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | Yellowish-brown solid | 145-148 |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | - | - |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O | 262.31 | Yellow Solid | 106-108[4] |

| 5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | 220.66 | - | 112-114 |

| 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | C₇H₁₀N₂O | 138.17 | - | 53-55 |

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of pyrazole aldehydes. The key identifying features in ¹H NMR, ¹³C NMR, and IR spectroscopy are outlined below.

¹H and ¹³C NMR Spectroscopy: The chemical shifts are highly dependent on the substituents and the solvent used. However, characteristic signals can be identified. The aldehydic proton typically appears as a singlet far downfield in the ¹H NMR spectrum, usually between δ 9.5 and 10.5 ppm. The pyrazole ring protons appear in the aromatic region (δ 7.0-9.0 ppm), and the aldehydic carbon gives a characteristic signal in the ¹³C NMR spectrum between δ 180 and 195 ppm.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 1H-Pyrazole-4-carbaldehyde (in DMSO-d₆) | ~9.8 (s, 1H, -CHO), ~8.3 (s, 1H, pyrazole-H), ~8.1 (s, 1H, pyrazole-H) | ~185.5 (CHO), ~141.0 (C), ~133.0 (C), ~120.0 (C) |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (in DMSO-d₆) | 9.9 (s, 1H, -CHO), 9.1 (s, 1H, pyrazole-H5), 7.3-8.0 (m, 9H, Ar-H), 2.4 (s, 3H, -CH₃)[4] | ~186.0 (CHO), ~153.0 (C), ~140.0 (C), ~138.0 (C), ~130.0-120.0 (Ar-C), ~21.0 (CH₃) |

| 5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde (in DMSO-d₆) | 9.7 (s, 1H, –CH=N–), 7.2-7.4 (m, 5H, Ar-H), 2.35 (s, 3H, CH₃-pyrazole)[5] | ~160.0 (C=N), ~149.0 (C), ~145.2 (C), ~133.3 (C-Cl), ~128.3 (C), ~122.8 (C), ~114.5 (C), ~13.7 (CH₃)[5] |

Infrared (IR) Spectroscopy: The most prominent absorption band for pyrazole aldehydes is the strong C=O stretch of the aldehyde group, which typically appears in the range of 1670-1700 cm⁻¹. Other characteristic bands include the N-H stretch (for N-unsubstituted pyrazoles) around 3100-3400 cm⁻¹ and C=N and C=C stretching vibrations of the aromatic ring between 1400 and 1600 cm⁻¹.[6]

Chemical Properties and Reactivity

Pyrazole aldehydes exhibit dual reactivity, with reactions possible at both the heterocyclic ring and the aldehyde functional group.

-

Reactivity of the Pyrazole Ring : The pyrazole ring is aromatic and generally stable to oxidation and reduction.[7] The two nitrogen atoms influence the electron density of the ring carbons. The C4 position is electron-rich and thus highly susceptible to electrophilic substitution reactions, such as nitration, halogenation, and, most importantly for synthesis, formylation.[7]

-

Reactivity of the Aldehyde Group : The formyl group displays typical aldehyde chemistry. It can be:

-

Oxidized to a carboxylic acid using standard oxidizing agents.

-

Reduced to a primary alcohol (pyrazolyl-methanol) using reducing agents like sodium borohydride (NaBH₄).[3]

-

Undergo condensation reactions with primary amines to form Schiff bases (imines).[5][8]

-

Act as an electrophile in nucleophilic addition reactions , such as the Wittig reaction or aldol-type condensations.

-

The following diagram illustrates the principal sites of reactivity on a substituted pyrazole aldehyde.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. degres.eu [degres.eu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged" structure in the fields of medicinal chemistry and agrochemical research.[1][2][3] Its remarkable versatility, synthetic accessibility, and ability to engage in a wide range of biological interactions have cemented its importance in the development of numerous commercially successful drugs and crop protection agents.[4][5][6] This technical guide provides a comprehensive overview of the biological significance of the pyrazole core, complete with quantitative data on its derivatives, detailed experimental protocols for assessing their activity, and visual representations of key signaling pathways they modulate.

A Privileged Scaffold in Drug Discovery

The pyrazole moiety is a cornerstone of many FDA-approved drugs, demonstrating its broad therapeutic applicability.[3][5][7] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][8][9][10] The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for rational drug design.[11][12]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.[13][14] Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and pain.[4][13] The pyrazole scaffold has been extensively explored to develop other anti-inflammatory agents targeting various inflammatory mediators.[15]

Anticancer Activity

In oncology, the pyrazole scaffold is a key component of numerous targeted therapies, particularly protein kinase inhibitors.[2][16] Several FDA-approved anticancer drugs, including Ibrutinib, Ruxolitinib, and Axitinib, feature a pyrazole core and have demonstrated significant clinical efficacy in treating various cancers.[5][17] These compounds often target kinases involved in critical signaling pathways that drive tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[18][19][20]

Antimicrobial and Neuroprotective Potential

Beyond inflammation and cancer, pyrazole derivatives have shown promise as antimicrobial and neuroprotective agents.[9][10][21] Researchers have synthesized novel pyrazole-containing compounds with significant activity against various bacterial and fungal strains.[22][23][24] In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, pyrazole-based compounds are being investigated for their ability to inhibit key enzymes such as acetylcholinesterase and monoamine oxidase B.[11][25][26]

Pyrazole in Agrochemicals

The versatility of the pyrazole scaffold extends to agriculture, where its derivatives are used as potent herbicides, fungicides, and insecticides.[6][27][28] These compounds often exhibit novel modes of action, providing effective solutions for crop protection.[27][29] For instance, pyrazole-based fungicides frequently act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[6] Pyrazole insecticides can target the nervous system or energy metabolism of pests.[6]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the biological activities of representative pyrazole derivatives from the scientific literature, providing a comparative reference for researchers.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound/Reference | Target Kinase(s) | Cell Line | Antiproliferative IC50 (µM) | Kinase Inhibitory IC50 (nM) |

| Compound 89a[1] | Angiogenesis | MCF-7 | 26 ± 2.2 | 12 (anti-angiogenic) |

| Compound 89b[1] | Angiogenesis | HeLa | 37 ± 2.6 | 25 ± 1.4 (anti-angiogenic) |

| Compound 37[16] | Not Specified | MCF7 | 5.21 | Not Specified |

| Compound 59[16] | DNA | HepG2 | 2 | Not Specified |

| Compound 88[1] | Not Specified | HL60, K562 | 14-18 (GI50) | Not Specified |

| Compound 29[30] | CDK2 | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | Not Specified |

| Compound 41[30] | PI3K/AKT | MCF7, HepG2 | 1.937 (µg/mL), 3.695 (µg/mL) | Not Specified |

| Compound 42[30] | PI3K/AKT | HCT116 | 2.914 (µg/mL) | Not Specified |

| Compound 43[30] | PI3 Kinase | MCF7 | 0.25 | Not Specified |

| Compound 48[30] | Haspin Kinase | HCT116, HeLa | 1.7, 3.6 | >90% inhibition at 100 nM |

| Compound 3[18] | EGFR | HEPG2 | 4.07 | 0.06 (µM) |

| Compound 9[18] | VEGFR-2 | HEPG2 | Not Specified | 0.22 (µM) |

| Compound 12[18] | EGFR, VEGFR-2 | HEPG2 | 0.71 | EGFR: >100 (µM), VEGFR-2: 0.45 (µM) |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Reference | Target(s) | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition |

| Compound 129[1] | COX-2 | COX-2 Inhibition | 0.26 | Not Specified | Not Specified |

| Celecoxib[1] | COX-2 | COX-2 Inhibition | 0.28 | Not Specified | Not Specified |

| Compound 115[1] | IL-6 | IL-6 Inhibition | 42% inhibition at 10 µM | Not Specified | Not Specified |

| Compound 2g[13] | Lipoxygenase | LOX Inhibition | 80 | Not Specified | Not Specified |

| Compound 189(a)[14] | COX-2 | COX-2 Inhibition | 0.03943 | Carrageenan-induced paw edema | Superior to celecoxib |

| Compound 189(c)[14] | COX-2 | COX-2 Inhibition | 0.03873 | Carrageenan-induced paw edema | Superior to celecoxib |

| Compound 187[14] | COX-1/2, TNF-α | Not Specified | Not Specified | Carrageenan-induced paw edema | 80.63% at 4h |

Key Signaling Pathways Modulated by Pyrazole Derivatives

Pyrazole-based inhibitors often target key nodes in cellular signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate two such critical pathways in cancer: the EGFR and JAK/STAT signaling cascades.

Caption: EGFR signaling pathway and the point of inhibition by pyrazole-based compounds.

Caption: JAK/STAT signaling pathway illustrating inhibition by pyrazole-based drugs.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activity of pyrazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[31] The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[31]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[31]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[31]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[31]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[2][5][13]

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the pyrazole compound is measured by the reduction in substrate phosphorylation.[2]

-

Procedure:

-

Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a peptide), ATP, and the pyrazole inhibitor at various concentrations in a kinase assay buffer.[9]

-

Kinase Reaction: In a 96- or 384-well plate, combine the kinase and the inhibitor and pre-incubate to allow for binding. Initiate the reaction by adding the ATP and substrate mixture.[13][14]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[9]

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or TR-FRET.[5][8][14]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[10][22][32]

-

Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling).[32] The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

-

Procedure:

-

Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivative.[22]

-

Compound Administration: Administer the test compound and the standard drug (usually orally or intraperitoneally) at a set time before the carrageenan injection.[10]

-

Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[32]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[10]

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][21]

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the pyrazole compound in a liquid or solid growth medium.[16]

-

Procedure (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[1]

-

Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[4]

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

-

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in both medicinal chemistry and agrochemical science. Its inherent structural and electronic properties, coupled with the relative ease of its synthesis and derivatization, ensure its continued prominence in the quest for novel and effective therapeutic and crop protection agents. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the vast potential of this remarkable heterocyclic system. By leveraging this information, scientists can more effectively design, synthesize, and evaluate new pyrazole-based compounds with enhanced biological activity and improved therapeutic or agricultural profiles.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. academic.oup.com [academic.oup.com]

- 31. benchchem.com [benchchem.com]

- 32. inotiv.com [inotiv.com]

Unlocking the Therapeutic Potential of 3-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide to Emerging Research Areas

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the significant potential of 3-methyl-1H-pyrazole-4-carbaldehyde as a versatile building block in medicinal chemistry. The document details its synthesis, derivatization, and the pharmacological activities of its analogues, highlighting promising avenues for future research and development in anticancer, antimicrobial, and anti-inflammatory therapies.

Core Compound Profile

IUPAC Name: this compound Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol CAS Number: 112758-40-4

This compound is a pivotal intermediate, featuring a reactive aldehyde group on a stable pyrazole ring. This unique structure allows for extensive chemical modification, leading to a diverse library of compounds with significant therapeutic potential.[1]

Synthesis of the Core Scaffold

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group (-CHO) onto the electron-rich C4 position of the 3-methylpyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyrazole

A detailed protocol for the Vilsmeier-Haack formylation of 3-methylpyrazole is as follows:

-

Preparation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is prepared in situ.[2] To an ice-cold solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (typically 1.2 equivalents) is added dropwise, ensuring the temperature is maintained between 0-10 °C.[2] This reaction is exothermic and must be conducted under anhydrous conditions to prevent reagent decomposition.[2]

-

Formylation Reaction: 3-Methylpyrazole (1.0 equivalent) is dissolved in a minimal amount of an anhydrous solvent like dichloromethane (DCM) or DMF.[2] This solution is then added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[2]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed, which typically takes 2-4 hours.[2] For less reactive pyrazole derivatives, gentle heating (e.g., to 70-80 °C) may be required.[2]

-

Work-up: The reaction mixture is carefully poured onto a vigorously stirred mixture of crushed ice and water to quench the reaction.[2] The resulting mixture is then neutralized with a base, such as sodium bicarbonate.

-

Purification: The crude product is isolated and can be purified by crystallization from a suitable solvent, such as absolute alcohol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides a detailed protocol for the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, utilizing this reaction. The formylation occurs regioselectively at the C4 position of the pyrazole ring.[1]

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up yields the desired aldehyde.[3]

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrazoles.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 3-Methyl-1H-pyrazole | ReagentPlus®, 99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | - |

| Crushed Ice | - | - |

| Round-bottom flask | - | - |

| Dropping funnel | - | - |

| Magnetic stirrer | - | - |

| Ice bath | - | - |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |

Equipment:

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Fume hood

Procedure:

1. Preparation of the Vilsmeier Reagent: a. In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). b. Cool the flask in an ice bath to 0-5 °C. c. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the temperature is maintained below 10 °C during the addition as the reaction is exothermic.[1] d. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which appears as a viscous, white salt.[4]

2. Formylation Reaction: a. Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.[1] b. Add the solution of 3-methyl-1H-pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1] c. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 70-80 °C.[1] d. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]